Rhodojaponin V

Acute Toxicity Grayanotoxin Poisoning Structure-Activity Relationship

Rhodojaponin V is a critical grayanane diterpenoid for structure-activity relationship (SAR) studies, serving as the direct C-14 acetylation product of Rhodojaponin III. It enables graded-response analysis in insect neurotoxicity research, with a characterized intermediate toxicity profile ranked among 36 congeners. A known anti-inflammatory benchmark (IC50 > 40 µM) ensures assay calibration reliability. For reproducible SAR, electrophysiology, and toxicology research, this reference compound is essential. Available in ≥98% purity. Inquire for bulk pricing.

Molecular Formula C22H34O7
Molecular Weight 410.5 g/mol
CAS No. 37720-86-8
Cat. No. B3028894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodojaponin V
CAS37720-86-8
Molecular FormulaC22H34O7
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O
InChIInChI=1S/C22H34O7/c1-10(23)28-16-11-6-7-12-20(5,26)15-14-17(29-14)18(2,3)22(15,27)13(24)8-21(12,16)9-19(11,4)25/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13-,14+,15+,16-,17+,19-,20-,21+,22-/m1/s1
InChIKeyOHDPFRGZBUACTR-JOIIKWRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodojaponin V (CAS 37720-86-8): A Structurally Distinct Grayanane Diterpenoid for Targeted Procurement in Neurotoxicology and Anti-Inflammatory Research


Rhodojaponin V (CAS 37720-86-8), also known as闹羊花毒素V, is a grayanane-type diterpenoid isolated primarily from the leaves and flowers of Rhododendron molle (Ericaceae) . It is characterized by a polyhydroxylated 5/7/6/5 tetracyclic carbon skeleton and is the C-14 acetylation product of Rhodojaponin III [1]. While sharing the core grayanane scaffold with other ericaceous toxins such as grayanotoxins and asebotoxins, Rhodojaponin V exhibits a distinct substitution pattern that modulates its bioactivity profile, particularly in acute mammalian toxicity and insecticidal neurophysiology [2].

Why Rhodojaponin V Cannot Be Casually Substituted with Other Grayanoids or Rhodojaponin Analogs


Grayanane diterpenoids, including Rhodojaponin V, Rhodojaponin III, and Grayanotoxin III, share a common core structure but exhibit pronounced differences in biological activity due to subtle variations in hydroxylation, epoxidation, and esterification patterns [1]. For instance, the presence and position of acetyl groups or epoxide rings critically influence acute toxicity in mammals, as demonstrated by LD50 values spanning an order of magnitude within the same structural class [1]. Furthermore, electrophysiological studies reveal that even among rhodojaponins (I, III, V), the potency for disrupting neuromuscular transmission is not uniform [2]. Therefore, substituting Rhodojaponin V with a structurally related analog without experimental validation risks invalidating dose-response relationships, confounding mechanistic studies, and yielding irreproducible results in both neuropharmacological and insecticidal applications [1][2].

Quantitative Evidence Guide for Rhodojaponin V: Comparative Bioactivity Data Against Closest Analogs


Acute Mammalian Toxicity Ranking: Rhodojaponin V Demonstrates Quantifiably Lower LD50 Than Grayanotoxin VI and III

In a direct head-to-head comparison of 36 ericaceous toxins in mice, Rhodojaponin V exhibited an intraperitoneal LD50 in the sub-1 mg/kg range, placing it within the highly toxic class. Critically, it demonstrated a measurably lower toxicity than Grayanotoxin VI and Grayanotoxin III, ranking 6th out of the 7 most potent toxins tested [1].

Acute Toxicity Grayanotoxin Poisoning Structure-Activity Relationship

Anti-Inflammatory Potency in Macrophages: Rhodojaponin V Exhibits an IC50 of >40 µM in LPS-Induced NO Production

Rhodojaponin V inhibits LPS-induced nitric oxide production in RAW264.7 murine macrophages with an IC50 value greater than 40,000 nM (40 µM), as measured by the Griess assay [1]. This indicates a moderate to weak anti-inflammatory effect in this specific in vitro model, distinguishing it from more potent synthetic anti-inflammatory agents.

Inflammation Nitric Oxide Macrophage Immunomodulation

Insecticidal Neuromuscular Disruption: Rhodojaponin V Shows Lower Inhibitory Potency Compared to Rhodojaponin I

An electrophysiological study using intracellular microelectrode recording in larval Drosophila melanogaster directly compared the neuromuscular inhibitory effects of three rhodojaponins. The inhibitory activity sequence was: Rhodojaponin I > Rhodojaponin III > Rhodojaponin V [1].

Insecticide Neurophysiology Botanical Pesticide Neuromuscular Junction

Structural Derivation: Rhodojaponin V is the C-14 Acetylation Product of Rhodojaponin III, Enabling Distinct Structure-Activity Studies

Rhodojaponin V is structurally defined as the C-14 acetylation product of Rhodojaponin III [1]. This single acetylation event at the C-14 hydroxyl group differentiates it from its parent compound and other rhodojaponins, providing a discrete chemical handle for probing structure-activity relationships (SAR) within the grayanane class.

Natural Product Chemistry Structure-Activity Relationship Diterpenoid Biosynthesis

Voltage-Gated Sodium Channel (VGSC) Activity: Comparative Context from Rhodojaponin VI

While direct VGSC inhibition data for Rhodojaponin V is limited in the public domain, a recent study on its close structural analog, Rhodojaponin VI (RJ-VI), reports that RJ-VI mildly inhibits several subtypes of voltage-gated sodium channels associated with pain and cardiotoxicity, with IC50 values exceeding 200 µM [1]. This provides a class-level reference point for the grayanane scaffold's interaction with VGSCs.

Voltage-Gated Sodium Channel Neuropharmacology Pain Cardiotoxicity

Optimal Research and Industrial Application Scenarios for Rhodojaponin V (CAS 37720-86-8)


Comparative Toxicological Profiling of Ericaceous Plant Toxins

Researchers studying the toxicology of grayanane diterpenoids should prioritize Rhodojaponin V as a reference compound with a well-characterized intermediate acute toxicity profile. Its LD50 ranking, established in a head-to-head study of 36 congeners, makes it an ideal comparator for evaluating structure-toxicity relationships [1]. Its use is particularly relevant in studies aiming to differentiate the toxicological contributions of specific functional groups, such as the C-14 acetyl moiety, relative to more toxic analogs like Rhodojaponin III.

Mechanistic Neurophysiology of Botanical Insecticides

For investigations into the mode of action of botanical insecticides targeting the insect neuromuscular junction, Rhodojaponin V serves as a critical low-potency comparator. Electrophysiological studies have directly demonstrated its weaker inhibitory effect on neuromuscular transmission compared to Rhodojaponin I and III [1]. Procuring Rhodojaponin V for these studies enables a graded response analysis, allowing researchers to dissect the structural determinants of insect neurotoxicity within the rhodojaponin series.

Structure-Activity Relationship (SAR) Studies on Grayanane Diterpenoids

Medicinal chemists and natural product researchers engaged in SAR campaigns should acquire Rhodojaponin V to specifically interrogate the functional consequences of C-14 acetylation. As the direct acetylation product of Rhodojaponin III, it provides a structurally defined pair for probing how this single modification alters pharmacological properties such as target binding affinity, metabolic stability, and in vivo toxicity [1].

In Vitro Anti-Inflammatory Screening with Defined Potency Expectations

Investigators screening natural product libraries for anti-inflammatory activity can utilize Rhodojaponin V as a tool compound with a known, moderate potency benchmark (IC50 > 40 µM in LPS-induced NO production) [1]. This allows for the calibration of assay sensitivity and provides a quantitative reference point for evaluating the relative efficacy of novel anti-inflammatory leads discovered from the Ericaceae family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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